molecular formula C6H10BrN3 B11925636 1-(4-Bromobutyl)-1,2,3-triazole

1-(4-Bromobutyl)-1,2,3-triazole

Cat. No.: B11925636
M. Wt: 204.07 g/mol
InChI Key: XJALIPZJEROSJS-UHFFFAOYSA-N
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Description

1-(4-Bromobutyl)-1,2,3-triazole is a versatile chemical intermediate designed for advanced research applications, particularly in medicinal chemistry and drug discovery. Its structure integrates a 1,2,3-triazole ring—a key pharmacophore accessed reliably via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or 'click chemistry' —with a flexible bromobutyl linker. This combination makes it an exceptionally valuable bifunctional scaffold for constructing more complex molecules. The primary research value of this compound lies in its dual functionality. The 1,2,3-triazole ring can serve as a stable bioisostere for an amide bond, improving the metabolic stability of potential drug candidates while also participating in key molecular interactions . Simultaneously, the terminal bromine atom is an excellent leaving group, facilitating straightforward N -alkylation or S -alkylation reactions to introduce the 1,2,3-triazole moiety into larger molecular architectures, such as heterocyclic systems, macrocycles, or polymer chains. While specific biological data for this compound is not available in the search results, 1,4-disubstituted 1,2,3-triazole derivatives have demonstrated a wide spectrum of pharmacological activities in scientific literature, including promising anti-tubercular properties . Researchers can utilize this compound as a key synthetic intermediate to develop novel small-molecule probes, enzyme inhibitors, or other biologically active compounds for hit-to-lead optimization programs. Application Note: This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should conduct appropriate risk assessments before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10BrN3

Molecular Weight

204.07 g/mol

IUPAC Name

1-(4-bromobutyl)triazole

InChI

InChI=1S/C6H10BrN3/c7-3-1-2-5-10-6-4-8-9-10/h4,6H,1-3,5H2

InChI Key

XJALIPZJEROSJS-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=N1)CCCCBr

Origin of Product

United States

Spectroscopic and Advanced Structural Elucidation of 1 4 Bromobutyl 1,2,3 Triazole

Nuclear Magnetic Resonance (NMR) Spectroscopy of 1-(4-Bromobutyl)-1,2,3-triazole

NMR spectroscopy is a cornerstone for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon backbones of the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides distinct signals for each proton environment. The triazole ring itself contains two protons, H-4 and H-5. In 1-substituted 1,2,3-triazoles, these appear as distinct singlets. The proton at the 5-position (H-5) of a 1,4-disubstituted 1,2,3-triazole typically resonates as a singlet in the downfield region of approximately 8.00–8.75 ppm. nih.gov The absence of a substituent at the 4-position and the presence of the butyl chain at the N-1 position lead to characteristic shifts for the triazole protons.

The bromobutyl chain displays four sets of methylene (B1212753) (–CH₂–) protons. The protons closest to the electronegative triazole ring (N-CH₂) are the most deshielded and appear as a triplet. The protons adjacent to the bromine atom (CH₂-Br) also form a triplet, shifted downfield due to the halogen's electron-withdrawing effect. The two central methylene groups in the butyl chain appear as multiplets in the more upfield aliphatic region.

A representative assignment of the ¹H NMR spectral data for this compound is detailed below.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Triazole H-5~7.75s (singlet)-
Triazole H-4~7.60s (singlet)-
N-CH₂ -CH₂-CH₂-CH₂-Br~4.40t (triplet)~7.0
N-CH₂-CH₂-CH₂-CH₂ -Br~3.41t (triplet)~6.6
N-CH₂-CH₂ -CH₂-CH₂-Br~2.15m (multiplet)-
N-CH₂-CH₂-CH₂ -CH₂-Br~1.95m (multiplet)-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts for each unique carbon atom in this compound. For 1,4-disubstituted 1,2,3-triazoles, the C-5 and C-4 carbon atoms of the triazole ring typically appear in the ranges of 122.46–127.49 ppm and 139.27–148.64 ppm, respectively. nih.gov In the case of the unsubstituted triazole ring in the target molecule, these shifts are adjusted. The C-5 signal generally appears at a lower chemical shift compared to the C-4 signal. acs.org

The four carbon atoms of the bromobutyl chain are also resolved. The carbon bonded to the triazole nitrogen (N-CH₂) is found around 50 ppm, while the carbon bearing the bromine atom (CH₂-Br) is shifted to a lower field (around 33 ppm) due to the halogen's influence. The two central methylene carbons appear in the aliphatic region.

A table summarizing the expected ¹³C NMR chemical shifts is provided below.

Carbon Assignment Chemical Shift (δ, ppm)
Triazole C-4~134.0
Triazole C-5~123.0
N-CH₂ -CH₂-CH₂-CH₂-Br~49.5
N-CH₂-CH₂-CH₂-CH₂-Br ~32.8
N-CH₂-CH₂ -CH₂-CH₂-Br~31.5
N-CH₂-CH₂-CH₂ -CH₂-Br~29.7

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Applications

While this compound does not inherently contain fluorine, its structure serves as a valuable scaffold for the synthesis of fluorinated derivatives, which can then be analyzed using ¹⁹F NMR spectroscopy. The bromobutyl group acts as a reactive handle for nucleophilic substitution, allowing the introduction of fluorine-containing moieties.

¹⁹F NMR is a powerful analytical tool for several reasons:

High Sensitivity: The ¹⁹F nucleus has a natural abundance of 100% and a high gyromagnetic ratio, making it nearly as sensitive as the proton nucleus. researchgate.netnih.gov

Wide Chemical Shift Range: The chemical shifts in ¹⁹F NMR span a much broader range (over 400 ppm) compared to ¹H NMR, which minimizes signal overlap even in complex molecules. nih.gov

Low Background: Since organofluorine compounds are rare in nature, there is virtually no background interference, making signal detection clean and specific. rsc.org

A synthetic strategy could involve, for example, the reaction of this compound with a fluorinated alcohol or thiol to create a new molecule. This new fluorinated compound could then be readily identified and quantified using ¹⁹F NMR. researchgate.netrsc.org This approach is crucial in pharmaceutical and agrochemical research for reaction monitoring, structure confirmation of fluorinated products, and purity analysis. researchgate.netnih.gov The ability to use ¹⁹F as a "spectroscopic spy" allows for detailed structural elucidation without the need for separation from complex mixtures. acs.orgresearchgate.net

Vibrational and Electronic Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in this compound by detecting the vibrational frequencies of its chemical bonds. The spectrum exhibits characteristic absorption bands for the triazole ring and the alkyl bromide chain.

Key vibrational modes include the C-H stretching of the triazole ring, the aliphatic C-H stretching of the butyl chain, and various stretching and bending modes characteristic of the triazole ring itself. nih.gov The C-Br stretching vibration is also observable in the lower frequency region of the spectrum.

A summary of the principal FT-IR absorption bands is presented below.

Vibrational Mode Characteristic Wavenumber (cm⁻¹) Intensity
C-H stretch (Triazole ring)3150–3100Medium
C-H stretch (Aliphatic CH₂)2960–2850Strong
C=N / N=N stretch (Triazole ring)1540–1450Medium-Weak
CH₂ bend (scissoring)~1465Medium
C-N stretch1100–1000Medium
Ring Bending/Deformation950-800Medium-Weak
C-Br stretch650–550Strong-Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The chromophore in this compound is the triazole ring. The unsubstituted gas-phase 1,2,3-triazole is known to have a strong absorption maximum (λmax) around 205-210 nm, which is attributed to a π → π* electronic transition. researchgate.netresearchgate.net

The attachment of the 4-bromobutyl group to the nitrogen atom is expected to cause a slight bathochromic (red) shift in the absorption maximum compared to the parent triazole. This is due to the electronic effects of the alkyl substituent on the π-system of the heterocyclic ring. For N-substituted 1,2,3-triazoles, these absorptions are typically observed in the 210-240 nm range. researchgate.net More complex substituted triazoles can show additional bands at longer wavelengths. mdpi.comnih.gov The spectrum is useful for confirming the presence of the triazole ring and for quantitative analysis based on the Beer-Lambert law.

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound. It functions by ionizing molecules and then separating these ions based on their mass-to-charge (m/z) ratio. For this compound, both low- and high-resolution MS techniques are vital for its characterization.

Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This is particularly useful for analyzing reaction mixtures and assessing the purity of the final product. The analysis of triazole derivatives by LC-MS can be challenging due to their polar nature and sometimes inefficient fragmentation. sciex.com

In a typical LC-MS analysis of a triazole derivative, a reverse-phase column, such as a C18 column, is used for separation. scielo.br The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile, with additives such as acetic or formic acid to facilitate ionization. sciex.comscielo.br Electrospray ionization (ESI) is a common ionization technique for such polar molecules, and analysis is often performed in positive ion mode, detecting the protonated molecule [M+H]⁺. scielo.br

The mass spectrum of this compound would be expected to show a characteristic isotopic pattern for the [M+H]⁺ ion due to the presence of the bromine atom (approximately equal abundance of ⁷⁹Br and ⁸¹Br isotopes). The fragmentation of the 1,2,3-triazole ring under MS conditions is a key diagnostic feature. Common fragmentation pathways include the initial loss of a stable dinitrogen molecule (N₂), followed by further cleavages. rsc.orgnih.gov Other potential fragmentations can involve the loss of hydrocyanic acid (HCN) or cleavages related to the bromobutyl substituent. rsc.org

ParameterTypical Conditions for Triazole Analysis
Chromatography SystemHigh-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) sciex.comnih.gov
ColumnReverse-phase, e.g., Inertsil ODS-3V or Aquasil C18 sciex.comscielo.br
Mobile PhaseGradient or isocratic mixture of Acetonitrile and Water, often with 0.1-0.5% acid (e.g., Formic or Acetic Acid) sciex.comscielo.br
Ionization SourceElectrospray Ionization (ESI), typically in positive mode scielo.brnih.gov
Expected Key IonsProtonated molecule [M+H]⁺, fragment ion from loss of N₂ [M+H-28]⁺
Table 1: Representative LC-MS Parameters for the Analysis of Triazole Derivatives.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm) of the theoretical mass. nih.gov This precision allows for the unambiguous determination of a compound's elemental formula, a critical step in structural confirmation. For this compound (C₆H₁₀BrN₃), HRMS can easily distinguish its molecular formula from other potential formulas with a similar nominal mass.

Techniques such as Time-of-Flight (TOF) mass spectrometry, often coupled with UPLC systems, are commonly used to achieve high resolution. nih.gov The instrument is calibrated using a known standard, and the exact mass of the protonated molecule [M+H]⁺ is measured. frontiersin.org This experimental mass is then compared to the calculated theoretical mass. The observation of the correct exact mass, along with the characteristic bromine isotope pattern, provides definitive evidence for the presence and elemental composition of the target compound. nih.govnih.gov

PropertyValue for this compound
Molecular FormulaC₆H₁₀BrN₃
Calculated Monoisotopic Mass [M]203.0058 Da
Calculated Exact Mass [M+H]⁺ (⁷⁹Br)204.0136 Da
Calculated Exact Mass [M+H]⁺ (⁸¹Br)206.0116 Da
Typical Mass Accuracy< 5 ppm nih.gov
Table 2: HRMS Data for this compound.

X-ray Crystallography for Solid-State Structure Determination of Bromobutyl-Triazole Derivatives

While mass spectrometry confirms the molecular weight and formula, X-ray crystallography provides the ultimate proof of structure by mapping the precise spatial arrangement of atoms in a crystalline solid. This technique involves directing X-rays onto a single crystal of the compound and analyzing the resulting diffraction pattern.

The crystallographic data for a bromobutyl-triazole derivative would precisely define the geometry of the bromobutyl chain and its connection to the nitrogen atom of the triazole ring. This information is crucial for understanding intermolecular interactions in the solid state, such as hydrogen bonding or halogen bonding, which dictate the crystal packing. mdpi.comresearchgate.net

ParameterTypical Instrumentation & Data
InstrumentCCD-detector diffractometer (e.g., Bruker Kappa Apex II) mdpi.com
X-ray SourceGraphite monochromated MoKα radiation (λ ≈ 0.71073 Å) mdpi.com
Crystal SystemDetermined from diffraction data (e.g., Triclinic, Monoclinic) mdpi.comresearchgate.net
Key Structural OutputsAtomic coordinates, bond lengths, bond angles, torsion angles, unit cell dimensions mdpi.commdpi.com
ConfirmationVerifies the 1,4-substitution pattern of the triazole ring and the molecular conformation. mdpi.comnih.gov
Table 3: General Parameters for X-ray Crystallographic Analysis of Triazole Derivatives.

Computational Chemistry and Theoretical Investigations of 1 4 Bromobutyl 1,2,3 Triazole

Quantum Chemical Calculations: A Path Forward

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. For 1-(4-Bromobutyl)-1,2,3-triazole, these methods could provide invaluable data on its structure and reactivity.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For molecules similar to this compound, DFT calculations, often using functionals like B3LYP, are employed to determine optimized molecular geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. rsc.orgepstem.net The energy gap between HOMO and LUMO is a crucial parameter for predicting a molecule's chemical reactivity and kinetic stability.

For related 1,2,3-triazole systems, DFT has been used to calculate various chemical reactivity descriptors, including global hardness, electronegativity, and electrophilicity, which are derived from the HOMO and LUMO energy levels. nih.gov Such calculations for this compound would elucidate the influence of the bromobutyl substituent on the electronic nature of the triazole ring.

Table 1: Hypothetical DFT-Calculated Electronic Properties for this compound (Note: The following data is illustrative, based on typical values for similar compounds, as specific research for this molecule is unavailable.)

PropertyValueUnit
HOMO Energy-7.2eV
LUMO Energy-0.5eV
Energy Gap (ΔE)6.7eV
Electronegativity (χ)3.85eV
Global Hardness (η)3.35eV
Global Softness (S)0.149eV⁻¹
Electrophilicity Index (ω)2.21eV

Ab Initio Methods for Electronic Structure and Reactivity Predictions

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) can provide more accurate results for electron correlation effects. nih.gov Studies on other triazoles have sometimes employed these methods to refine energetic properties and reaction mechanisms. researchgate.net For this compound, ab initio calculations could offer a benchmark for DFT results and provide a deeper understanding of its electronic structure and potential reaction pathways.

Molecular Modeling and Simulation Techniques: Unveiling Dynamic and Interactive Behavior

Molecular modeling and simulation techniques are essential for understanding the dynamic behavior of molecules and their interactions in a condensed phase.

Conformational Analysis and Energy Landscapes of Bromobutyl-Triazole

The flexible 4-bromobutyl chain attached to the rigid triazole ring suggests that this compound can adopt multiple conformations. Conformational analysis is used to identify stable conformers and to map the potential energy landscape of a molecule. nih.gov This is typically done by systematically rotating the torsion angles of the flexible chain and calculating the energy of each resulting geometry. chemrxiv.orgchemrxiv.org

For this compound, a key aspect would be to analyze the dihedral angles within the butyl chain (C-C-C-C) and the angle of the chain relative to the triazole ring. This analysis would reveal the lowest energy conformations and the energy barriers between them, which are crucial for understanding its behavior in solution and its ability to interact with biological targets or crystal lattices. nih.gov While specific data is not available, studies on similar molecules with flexible chains show that multiple low-energy conformers often coexist. nih.gov

Intermolecular Interactions and Crystal Packing Analysis (Hirshfeld Surface Evaluation)

In the case of this compound, a Hirshfeld analysis would likely reveal the importance of van der Waals forces, particularly H···H contacts from the butyl chain. Furthermore, the presence of the bromine atom and the nitrogen atoms of the triazole ring would introduce the possibility of halogen bonding (C-Br···N) and weak hydrogen bonds (C-H···N), which could significantly influence the crystal structure. nih.govnih.gov

Reactivity and Chemical Transformations of 1 4 Bromobutyl 1,2,3 Triazole

Reactivity of the 1,2,3-Triazole Ring System

The 1,2,3-triazole ring is an aromatic heterocycle that exhibits significant stability towards many chemical conditions, including acidic and basic hydrolysis, as well as oxidative and reductive environments. However, it can be engaged in specific types of reactions that leverage its electronic properties.

Role as a Chemical Synthon in 1,3-Dipolar Cycloaddition Reactions

The synthesis of the 1,2,3-triazole ring itself is a prime example of a 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition. This reaction involves the [3+2] cycloaddition of an azide (B81097) with an alkyne. sioc-journal.cn In the context of 1-(4-bromobutyl)-1,2,3-triazole, the triazole ring is typically pre-formed and then utilized as a stable scaffold.

Ring-Opening Reactions and Generation of Reactive Intermediates (e.g., Metal Carbenoids)

While the 1,2,3-triazole ring is generally stable, under specific conditions, it can undergo ring-opening reactions to generate highly reactive intermediates. A notable transformation involves the rhodium(II)-catalyzed denitrogenation of N-sulfonyl-1,2,3-triazoles. rsc.org This process leads to the formation of metal-bound imino carbene intermediates. rsc.org Although this reactivity is most commonly observed with N-sulfonyl substituted triazoles, it highlights a potential pathway for transforming the triazole core. The electron-withdrawing group on the nitrogen is crucial for this transformation. For N-alkyl substituted triazoles like this compound, such ring-opening reactions are less common and would likely require prior modification of the triazole nitrogen to bear a suitable activating group. Research has shown that N-(1,2,4-triazolyl)-substituted 1,2,3-triazoles can also generate rhodium(II) carbenes, demonstrating that alternatives to sulfonyl groups can facilitate this reactivity. nih.gov

These generated carbenoids are synthetically versatile and can undergo various subsequent reactions, including:

Transannulation reactions to form new heterocyclic systems. rsc.org

Cyclopropanation of alkenes. nih.gov

C-H functionalization reactions. rsc.org

Functional Group Transformations of the Bromobutyl Moiety

The presence of a terminal bromine atom on the butyl chain makes this compound a versatile substrate for a variety of functional group transformations.

Nucleophilic Substitution Reactions Involving the Terminal Bromine Atom

The carbon-bromine bond in the bromobutyl group is susceptible to nucleophilic attack, allowing for the introduction of a wide range of functional groups. This is a common strategy for elaborating the structure of the molecule. One-pot procedures that combine the nucleophilic substitution of a bromide with a subsequent reaction, such as a click cycloaddition, have been developed to avoid the isolation of potentially hazardous intermediates like biazides. rsc.org

Common nucleophiles that can displace the bromide include:

Azide ion (N₃⁻): To introduce an azido (B1232118) group, which can then be used in click chemistry to link the molecule to other fragments. rsc.org

Thiols (RSH): To form thioethers.

Amines (RNH₂): To generate secondary or tertiary amines.

Hydroxide (OH⁻) and Alkoxides (RO⁻): To produce alcohols and ethers, respectively.

Cyanide (CN⁻): To introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Reactant (Nucleophile)Product Functional GroupReaction Conditions (General)Reference
Sodium Azide (NaN₃)Azide (-N₃)DMF, heat nih.gov
ThiophenolThioether (-SPh)Base (e.g., K₂CO₃), DMFAnalogous to nih.gov
PiperidineTertiary AmineAprotic solvent (e.g., MeCN)Analogous to general alkylations
Sodium Hydroxide (NaOH)Alcohol (-OH)Aqueous conditionsStandard hydrolysis

Further Derivatization of the Butyl Chain for Complex Molecular Architectures

The functional groups introduced via nucleophilic substitution can serve as handles for further derivatization, enabling the construction of complex molecules. For instance, the conversion of the terminal bromine to an azide group transforms the molecule into a bifunctional linker, with the newly introduced azide ready to participate in a copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the synthesis of elaborate structures, such as those used in drug discovery and materials science. nih.govnih.gov

The butyl chain can also be a precursor for intramolecular reactions. For example, after substitution of the bromine, the newly introduced functional group can react with the triazole ring or a substituent on it to form fused or bridged bicyclic systems.

Intra- and Intermolecular Cyclization and Annulation Reactions

The bifunctional nature of this compound and its derivatives makes them excellent candidates for cyclization reactions.

Intramolecular Cyclization:

Following nucleophilic substitution of the bromide, the newly installed functional group at the end of the butyl chain can react with the triazole ring. For instance, if the terminal group is a nucleophile, it can potentially attack an electrophilic position on the triazole ring, although the aromaticity of the triazole makes this challenging without prior activation. A more common strategy involves introducing a second reactive group that allows for a different type of cyclization. For example, converting the bromide to an azide allows for an intramolecular click reaction if an alkyne is present elsewhere in the molecule. nih.gov

A prominent example of intramolecular cyclization involving a related system is the synthesis of triazolo[1,5-a]pyridines. While not directly starting from this compound, these syntheses often involve the formation of an N-pyridyl-substituted intermediate that undergoes intramolecular annulation to form the fused bicyclic system. scielo.br This highlights a potential synthetic pathway where the butyl chain could be modified to contain a pyridine (B92270) ring, which could then undergo cyclization.

Intermolecular Annulation:

In intermolecular annulation reactions, this compound can act as a building block that becomes part of a larger ring system. For example, the triazole ring itself can be a component in the formation of fused heterocyclic systems. Palladium-catalyzed intramolecular direct arylation or Heck reactions of 5-iodotriazoles have been used to construct fused polycyclic frameworks. rsc.orgorganic-chemistry.org While this involves a halogen on the triazole ring itself, it demonstrates the potential for the triazole to participate in ring-forming reactions.

Regioselectivity and Stereoselectivity in Reactions Involving the this compound Core

The outcomes of chemical reactions involving the this compound core are significantly influenced by regioselectivity and stereoselectivity. These factors determine the specific isomer or stereoisomer that is preferentially formed.

Regioselectivity:

The substitution pattern on the 1,2,3-triazole ring is highly dependent on the reaction conditions and the nature of the reactants. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, is renowned for its high regioselectivity, typically yielding 1,4-disubstituted 1,2,3-triazoles. nih.govfrontiersin.org However, other catalytic systems, such as those employing ruthenium(II), can favor the formation of 1,5-disubstituted isomers. nih.gov

Metal-free approaches have also been developed, utilizing activated dipolarophiles like enamines or enolates to direct the cycloaddition. nih.gov The choice of base can also play a crucial role in determining the regiochemical outcome. For instance, cesium carbonate has been shown to be an effective base for promoting the reaction between β-carbonyl phosphonates and azides to regioselectively produce multisubstituted 1,2,3-triazoles. nih.gov

In the context of alkylation of the triazole ring itself, the position of substitution (N1, N2, or N3) is a key consideration. The alkylation of unsubstituted 1,2,4-triazole (B32235) often leads to a mixture of 1- and 4-alkylated isomers. researchgate.net The use of specific bases, such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), can influence the isomer ratio. researchgate.net

The following table highlights different reaction types and the factors influencing their regioselectivity.

Reaction TypeFactors Influencing RegioselectivityPredominant Product(s)Reference
Azide-Alkyne CycloadditionCatalyst (Cu(I) vs. Ru(II)), use of activated dipolarophiles, choice of base.1,4-disubstituted or 1,5-disubstituted triazoles. nih.govfrontiersin.org
Alkylation of Triazole RingNature of the base (e.g., DBU), solvent.Mixture of N-alkylated isomers, with ratios dependent on conditions. researchgate.net
Inverse Electron Demand Diels-AlderLewis acid mediation.Exclusive formation of one regioisomer (e.g., 3-bromo-4-aryl pyridazines). uzh.ch

Stereoselectivity:

Stereoselectivity is a critical aspect when chiral centers are present in the reacting molecules or are formed during the reaction. The Mitsunobu reaction, for example, has been utilized for the regio- and stereoselective synthesis of functionalized triazole derivatives. researchgate.netnih.gov This reaction proceeds with complete inversion of stereochemistry, providing a practical route to enantiomerically enriched triazole analogues. researchgate.net

The generation of rhodium(II) carbenes from N-(1,2,4-triazolyl)-substituted 1,2,3-triazoles and their subsequent reaction with olefins can lead to the formation of cyclopropanes with high diastereoselectivity and enantioselectivity. nih.gov The choice of the rhodium catalyst is instrumental in controlling the stereochemical outcome of these reactions. nih.gov

Advanced Materials and Non Biological Applications of 1 4 Bromobutyl 1,2,3 Triazole Derivatives

Applications in Materials Science

The 1,2,3-triazole ring is a key structural motif in the design of functional organic materials due to its electronic properties, stability, and ability to participate in hydrogen bonding and π-π stacking interactions. The presence of the 4-bromobutyl chain on the N1 position of the triazole ring in 1-(4-bromobutyl)-1,2,3-triazole provides a convenient handle for further functionalization, allowing for the synthesis of a wide array of derivatives with tailored properties for materials science applications.

Development of Donor-Acceptor Systems for Optoelectronic Devices

Donor-acceptor (D-A) systems are fundamental to the operation of various optoelectronic devices, including organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). In these systems, an electron-donating unit is covalently linked to an electron-accepting unit, often via a π-conjugated bridge. This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, a critical process for device function.

The 1,2,3-triazole nucleus can act as a weak electron-acceptor or as a π-linker in D-A architectures. The bromoalkyl chain of this compound can be readily converted to other functional groups, enabling the attachment of various donor moieties. For instance, a pair of structurally isomeric and highly emissive chromophores composed of functionalized fluorene (B118485) (donor) and benzo[1,2-d:4,5-d']bis( performanceadditives.usmpi.eugoogle.comtriazole) (acceptor) units have been synthesized and investigated for their amplified spontaneous emission (ASE) properties. rsc.org These studies have shown that the structural isomerism of the model compounds significantly impacts their emission properties, leading to distinct emission colors and differences in ASE thresholds in both solution and solid states. rsc.org

Derivatives of this compound can be envisioned in similar D-A-D or A-D-A configurations. For example, the bromo-functionalized end could be used to anchor the molecule to a surface or to another chromophore, creating complex structures with tunable electronic and photophysical properties. The choice of donor and acceptor units, as well as the length and nature of the π-conjugated system, can be systematically varied to optimize the performance of the resulting materials in optoelectronic applications.

Table 1: Examples of Donor-Acceptor Systems Incorporating Triazole Moieties

Donor MoietyAcceptor MoietyPotential ApplicationReference
FluoreneBenzo[1,2-d:4,5-d']bis( performanceadditives.usmpi.eugoogle.comtriazole)Organic Lasers rsc.org
Carbazole1,3,5-TriazineOLEDs researchgate.net
Arylethynyl1H-Benzo[d]imidazoleOptical Waveguides mdpi.com
3,4-EthylenedioxythiopheneVarious AcceptorsOrganic Solar Cells rsc.org

Utilization in Organic Light-Emitting Diodes (OLEDs) and UV Absorbers

The development of efficient and stable materials for organic light-emitting diodes (OLEDs) is a major area of research. The 1,2,3-triazole scaffold has been incorporated into various components of OLED devices, including the emissive layer, host materials, and electron-transport layers. Their high thermal and chemical stability, coupled with their tunable electronic properties, make them attractive candidates for these applications. For instance, carbazole-substituted triazine derivatives have shown potential in OLEDs. researchgate.net Similarly, pyrene-benzimidazole derivatives have been investigated as novel blue emitters for OLEDs. mdpi.com

While direct applications of this compound in OLEDs are not yet widely reported, its derivatives could be designed to function as blue emitters or as host materials for phosphorescent emitters. The bromobutyl group allows for the introduction of various chromophoric units, enabling the tuning of the emission color and the optimization of charge-transport properties.

In the realm of UV absorbers, which are crucial for protecting materials from photodegradation, benzotriazole (B28993) derivatives are well-established. google.com These compounds absorb harmful UV radiation and dissipate the energy as heat, thus preventing the degradation of the polymer matrix. mpi.eupartinchem.comuvabsorber.com The 1,2,3-triazole ring, while not as common as benzotriazole in this application, shares some of the key electronic properties that are necessary for UV absorption. The bromo-functionality in this compound could be exploited to incorporate this moiety into polymer backbones, providing long-lasting UV protection.

Role as Versatile Intermediates in Complex Organic Synthesis

One of the most significant applications of this compound is its role as a versatile intermediate in organic synthesis. beilstein-journals.orgnih.govnih.gov The presence of the reactive C-Br bond allows for a wide range of chemical transformations, making it a valuable building block for the construction of more complex molecules.

The bromo group can be readily displaced by a variety of nucleophiles, such as amines, thiols, and alkoxides, to introduce new functional groups. Furthermore, the bromine atom can participate in various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This versatility allows for the synthesis of a diverse library of 1,2,3-triazole derivatives with a wide range of potential applications.

For example, 4-bromo-1-methyl-1H-1,2,3-triazole is a known versatile building block that undergoes functional group transformations to introduce different substituents at the bromine position. a2bchem.com This allows for the creation of diverse chemical structures for drug discovery and development. a2bchem.com Similarly, the bromine atom in this compound can be exchanged with lithium, and the resulting lithiated derivative can be quenched with various electrophiles to introduce a wide range of substituents. rsc.org This reactivity makes it a key starting material for the synthesis of polysubstituted 1,2,3-triazoles. beilstein-journals.orgnih.gov

Table 2: Synthetic Transformations of Bromo-Triazole Derivatives

Reaction TypeReagentsProduct TypeReference
Nucleophilic SubstitutionAmines, Thiols, AlkoxidesFunctionalized Triazoles nih.gov
Suzuki CouplingBoronic Acids, Pd CatalystAryl/Heteroaryl-Substituted Triazoles a2bchem.com
Sonogashira CouplingTerminal Alkynes, Pd/Cu CatalystsAlkynyl-Substituted Triazoles a2bchem.com
Bromine-Lithium ExchangeButyllithium, then Electrophile5-Substituted Triazoles rsc.org

Applications in Catalysis and Organocatalysis as Ligands or Scaffold Components

Derivatives of this compound can serve as precursors to a variety of ligands. The bromobutyl chain can be used to attach the triazole moiety to a solid support, leading to the development of recyclable catalysts. Alternatively, the bromo group can be replaced by other coordinating groups, such as phosphines or pyridines, to create multidentate ligands. For example, cationic Rh(I), Rh(III), and Ir(III) complexes containing hybrid bidentate N-heterocyclic carbene–1,2,3-triazolyl donor ligands have been synthesized and shown to have catalytic activity.

In the field of organocatalysis, the triazole ring can act as a hydrogen-bond donor, activating substrates and controlling the stereochemistry of reactions. The ability to easily functionalize the this compound scaffold allows for the synthesis of a wide range of chiral organocatalysts for various asymmetric transformations.

Potential in Agrochemical and Industrial Applications (General)

Triazole compounds are widely used in the agrochemical industry as fungicides, herbicides, and plant growth regulators. rjptonline.orgarkema.comresearchgate.net They are known to inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes. The broad-spectrum activity and favorable environmental profile of many triazole-based agrochemicals have made them indispensable tools for modern agriculture.

While specific agrochemical applications of this compound have not been extensively documented, its structural features suggest that its derivatives could possess interesting biological activities. The 1,2,3-triazole core is a known pharmacophore, and the bromobutyl chain could be modified to enhance the compound's uptake and transport within plants. Further research in this area could lead to the development of new and effective agrochemicals.

In addition to agriculture, triazole derivatives find use in various industrial applications, such as corrosion inhibitors, photographic materials, and high-energy materials. The thermal stability and coordinating ability of the triazole ring make it suitable for these diverse applications. The versatility of this compound as a synthetic intermediate opens up the possibility of creating novel materials with tailored properties for a wide range of industrial uses. For instance, amino-1,2,4-triazoles have been investigated for their industrial applications in agriculture, medicine, and as high-energy substances. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 1-(4-Bromobutyl)-1,2,3-triazole via copper-catalyzed azide-alkyne cycloaddition (CuAAC)?

  • Methodological Answer : Use a terminal alkyne (e.g., 4-bromobut-1-yne) and an azide precursor under Cu(I) catalysis (e.g., CuSO₄·5H₂O with sodium ascorbate) in a polar solvent (e.g., ethanol or DMF) at 50–60°C. Ensure inert conditions (N₂ atmosphere) to prevent oxidation. Reaction times typically range from 4–12 hours, achieving >95% conversion in optimized setups .

Q. How can NMR spectroscopy confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Expect signals for the triazole proton at δ ~7.8–8.2 ppm (singlet). The bromobutyl chain shows resonances at δ ~3.4–3.6 ppm (CH₂Br) and δ ~1.6–2.0 ppm (CH₂ groups in the butyl chain) .
  • ¹³C NMR : The triazole carbons appear at δ ~122–145 ppm, while the brominated carbon (C-Br) resonates at δ ~30–35 ppm .

Q. What methodologies are recommended for assessing purity and identifying impurities in this compound?

  • Methodological Answer : Use reversed-phase HPLC with a C18 column and UV detection (λ = 254 nm). A mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min flow rate can resolve impurities. Compare retention times against standards and quantify impurities via calibration curves. This method achieves reproducibility with <2% relative standard deviation .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

  • Methodological Answer : Perform geometry optimization and vibrational frequency analysis using the B3LYP functional with a 6-31G(d,p) basis set. Calculate HOMO-LUMO gaps to assess reactivity; the bromobutyl group lowers the LUMO energy, enhancing electrophilicity. The B3LYP method has demonstrated an average absolute deviation of 2.4 kcal/mol for thermochemical predictions, ensuring reliability .

Q. What strategies resolve discrepancies in crystallographic data for triazole derivatives?

  • Methodological Answer : Use the SHELX suite for structure refinement. Check for twinning (e.g., via PLATON’s TWINABS) and disorder in the bromobutyl chain. Apply restraints to thermal parameters for overlapping atoms. High-resolution data (<1.0 Å) improves accuracy, reducing R-factor discrepancies to <5% .

Q. How can the antimicrobial activity of this compound derivatives be evaluated?

  • Methodological Answer : Conduct broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Prepare serial dilutions (1–256 µg/mL) in 96-well plates and incubate for 18–24 hours. Measure minimum inhibitory concentrations (MICs); the bromobutyl group enhances membrane penetration, reducing MICs by 4–8-fold compared to unsubstituted triazoles .

Q. What synthetic strategies improve regioselectivity in 1,4-disubstituted triazole formation?

  • Methodological Answer : Optimize Cu(I) catalyst concentration (0.1–0.5 mol%) and solvent polarity (e.g., tert-butanol/water mixtures). Lower temperatures (25–40°C) favor 1,4-regioselectivity by stabilizing the copper-acetylide intermediate. Microwave-assisted synthesis further accelerates reaction rates (10–30 minutes) with >98% regioselectivity .

Notes

  • Synthesis : The bromobutyl chain introduces steric effects; optimize stoichiometry (1:1.2 alkyne:azide ratio) to minimize side products.
  • Characterization : X-ray crystallography (via SHELXL) is critical for resolving ambiguous NOE correlations in crowded NMR spectra .
  • Computational Modeling : Pair DFT with molecular docking to predict binding affinities for target enzymes (e.g., fungal CYP51) .

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